Product packaging for H-Lys(aloc)-OH(Cat. No.:CAS No. 6298-03-9)

H-Lys(aloc)-OH

Cat. No.: B3055077
CAS No.: 6298-03-9
M. Wt: 230.26 g/mol
InChI Key: JMZPOGGPUVRZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Lys(aloc)-OH is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O4 B3055077 H-Lys(aloc)-OH CAS No. 6298-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZPOGGPUVRZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-03-9
Record name NSC45852
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Orthogonal Protecting Group Strategies and the Role of the Alloc Moiety

Deprotection Chemistry and Mechanisms of the Alloc Group

Palladium-Catalyzed Deallyloxycarbonylation: Reaction Mechanisms and Catalysts

The removal of the Alloc group is most commonly achieved through palladium-catalyzed deallyloxycarbonylation. This reaction proceeds under mild and neutral conditions, preserving the integrity of the peptide chain and other sensitive functional groups. researchgate.net The general mechanism involves a palladium(0) complex acting as the catalyst.

The catalytic cycle is believed to initiate with the oxidative addition of the palladium(0) catalyst to the allyl-carbamate, forming a π-allyl palladium(II) intermediate and releasing the carbamic acid of the amine, which subsequently decarboxylates to yield the free amine. core.ac.ukthermofishersci.in The π-allyl palladium complex then reacts with a nucleophilic "scavenger" in a process called reductive elimination, which transfers the allyl group to the scavenger and regenerates the active palladium(0) catalyst, allowing the cycle to continue. thermofishersci.injku.at

The most frequently employed catalyst for this transformation is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. researchgate.netsigmaaldrich.comrsc.org It is valued for its efficacy and ability to catalyze the reaction under mild conditions. Other palladium sources, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), can also be used, often in combination with phosphine (B1218219) ligands. thermofishersci.innih.gov The choice of ligand can influence the reaction, with electron-donating ligands accelerating the initial oxidative addition step. thermofishersci.in

Table 2: Common Palladium Catalysts for Alloc Deprotection

Catalyst Formula Key Features
Tetrakis(triphenylphosphine)palladium(0) Pd(PPh₃)₄ Widely used, effective under mild conditions. nih.govorganic-chemistry.org

Role and Selection of Scavengers in Palladium-Mediated Cleavage

The use of a scavenger is mandatory in palladium-mediated Alloc deprotection. researchgate.net Its primary role is to act as an irreversible acceptor for the allyl group from the π-allyl palladium intermediate. core.ac.uk This prevents the allyl cation from being captured by the newly liberated amine, a side reaction known as N-allylation which would result in an undesired and difficult-to-remove modification of the peptide. researchgate.netcore.ac.uk

A wide variety of scavengers have been developed to optimize the deprotection reaction, tailored to different substrates and conditions. jku.at They can be broadly categorized based on their nucleophilic atom (carbon, nitrogen, oxygen, silicon, etc.). The ideal scavenger should react quickly and irreversibly with the allyl group without interfering with other functional groups on the peptide.

Commonly used scavengers include:

Hydride donors: Silanes, such as phenylsilane (B129415) (PhSiH₃), are effective scavengers that reduce the allyl group. researchgate.netrsc.orgresearchgate.netgoogle.com

Soft Carbon Nucleophiles: Compounds like barbituric acid, N,N'-dimethylbarbituric acid, and dimedone are highly efficient due to their ability to form stable, neutral allylated products. core.ac.ukgoogle.com

Amines: Secondary amines like morpholine (B109124) and pyrrolidine (B122466) can be used, but they can lead to the formation of allylamines, which may complicate purification. core.ac.uk

The choice of scavenger is critical for a clean and complete reaction. For instance, scavengers like barbituric acid derivatives or dimedone are often preferred as they suppress the formation of allylamine (B125299) byproducts. core.ac.ukjku.at

Table 3: Selected Scavengers for Alloc Deprotection

Scavenger Class Notes
Phenylsilane Hydride Donor Commonly used in solid-phase synthesis. rsc.orgresearchgate.net
Morpholine Nitrogen Nucleophile Can form allylamine side products. core.ac.uk
Pyrrolidine Nitrogen Nucleophile Can form allylamine side products. core.ac.uk
Barbituric Acid Carbon Nucleophile Efficient; prevents N-allylation. google.com

Exploration of Mild Non-Transition Metal Catalyzed Deprotection Methods

While palladium catalysis is the standard, research has explored alternative deprotection methods to avoid the use of transition metals, which can sometimes require extensive purification steps to remove metal traces from the final peptide. One such avenue involves the use of low-valent titanium reagents.

It has been demonstrated that N-allyloxycarbonyl amines can be deprotected using reagent systems like Ti(O-i-Pr)₄/Mg in the presence of Me₃SiCl. researchgate.netresearchgate.net These non-transition metal-catalyzed reactions proceed under mild conditions, typically at or around room temperature in solvents like THF, to yield the parent amines in good yields. researchgate.net Specifically, for secondary amines protected with Alloc, the Ti(O-i-Pr)₄/Me₃SiCl/Mg system is effective, while for primary amines, a CpTiCl₃/Me₃SiCl/Mg system has been successfully used. researchgate.net These methods provide a valuable alternative for synthesizing peptides where residual palladium contamination is a significant concern.

Development of Copper-Free Deprotection Methodologies

The established and emerging methods for the deprotection of the Alloc group are inherently copper-free. The primary, most widely adopted method relies on palladium catalysis. researchgate.netiris-biotech.deiris-biotech.de Similarly, the alternative strategies developed to circumvent the use of transition metals, such as those employing titanium-based reagents, are also copper-free. researchgate.netresearchgate.net

The focus in the development of deprotection methodologies for H-Lys(aloc)-OH has been on ensuring orthogonality, mild reaction conditions, and high yields, with palladium-based systems being the cornerstone of this chemistry. The development of non-transition metal methods has been driven by a desire to eliminate palladium, not copper. It is noteworthy that copper salts, such as copper(II) sulfate (B86663), have been used in the synthesis of the this compound building block itself to act as a temporary complexing agent for the α-amino and carboxyl groups, allowing for the selective protection of the side-chain amine. google.com However, this is part of the preparation of the protected amino acid and is distinct from the deprotection step during peptide synthesis, which remains a copper-free process.

Synthetic Methodologies for H Lys Alloc Oh and Its Key Derivatives

Direct Synthesis Strategies for H-Lys(Alloc)-OH

The direct synthesis of H-Lys(Alloc)-OH involves the selective protection of the ε-amino group of L-lysine while leaving the α-amino group free. This selective functionalization is a key challenge that has been addressed through several effective methods.

Acylation Reactions with Allyloxycarbonylating Reagents

A primary method for synthesizing H-Lys(Alloc)-OH involves the direct acylation of the ε-amino group of lysine (B10760008). nih.govfrontiersin.org This is typically achieved using an allyloxycarbonylating agent, such as allyl chloroformate. To ensure selectivity for the ε-amino group over the α-amino group, the reaction conditions, particularly pH, must be carefully controlled. The α-amino group of lysine is more acidic (pKa ≈ 9) than the ε-amino group (pKa ≈ 10.5). nih.gov By performing the reaction at a pH where the α-amino group is protonated and thus non-nucleophilic, the allyloxycarbonylating agent can react selectively with the more basic ε-amino group.

A common, albeit indirect, route starts with an Nα-protected lysine, such as Boc-Lys-OH. The ε-amino group is acylated with allyl chloroformate in a mixed solvent system like water/dioxane, with a base such as triethylamine (B128534) (Et3N). rsc.org The resulting Nα-Boc-Nε-Alloc-L-lysine (Boc-Lys(Alloc)-OH) is then selectively deprotected at the α-position using acidic conditions, for instance with chlorotrimethylsilane (B32843) in methanol (B129727) or trifluoroacetic acid (TFA), to yield the target compound, H-Lys(Alloc)-OH. rsc.orgpeptide.com

Reagent/ConditionPurposeReference
Allyl chloroformateIntroduces the Alloc protecting group rsc.org
Triethylamine (Et3N)Base to facilitate acylation rsc.org
Acid (e.g., TMSCl, TFA)Selective removal of Nα-Boc group rsc.orgpeptide.com
pH controlExploits pKa difference for selective ε-acylation nih.gov

Benzotriazole-Assisted Synthetic Approaches

Benzotriazole-based reagents offer an efficient method for introducing protecting groups onto amino acids with minimal side reactions. researchgate.net This approach can be adapted for the synthesis of H-Lys(Alloc)-OH. The methodology involves the pre-activation of the protecting group agent, allyl chloroformate, with benzotriazole (B28993) to form a more stable and selective acylating agent, Alloc-benzotriazole.

This activated reagent reacts smoothly with L-lysine in an aqueous solution. By maintaining a high pH (e.g., pH 11.5-12) with an aqueous base, the ε-amino group is selectively acylated. google.com This method is advantageous as it often proceeds cleanly, yielding the product with high purity and minimizing the formation of di- and tripeptide impurities that can occur with more reactive agents like chloroformates directly. researchgate.net The benzotriazole can typically be recovered after the reaction. google.com

ReagentRole in SynthesisReference
Allyl chloroformateSource of the Alloc group researchgate.netgoogle.com
Benzotriazole (BtH)Activating agent, forms Alloc-Bt researchgate.netgoogle.com
Aqueous Base (e.g., NaOH)Maintains high pH for selective ε-acylation google.com

Copper Complex-Mediated Protection Procedures for Selective epsilon-Amino Functionalization

A classic and highly effective strategy for the selective functionalization of the lysine side chain involves the use of transition metal complexes, particularly copper(II), as temporary protecting groups. znaturforsch.com L-lysine forms a stable bidentate complex with Cu(II) ions, involving the α-amino and carboxylate groups. acs.org This complexation effectively masks these two functional groups, leaving the ε-amino group available for chemical modification. chemrxiv.org

In this procedure, a copper(II) salt, such as copper(II) chloride (CuCl2) or copper(II) sulfate (B86663) (CuSO4), is added to a solution of lysine to form the copper-lysinate complex. znaturforsch.comacs.org The subsequent addition of an allyloxycarbonylating reagent, like allyl chloroformate, under basic conditions leads to the exclusive acylation of the free ε-amino group. After the reaction is complete, the copper(II) ion can be easily removed. This is typically achieved by treatment with a chelating agent like ethylenediaminetetraacetic acid (EDTA), or by precipitation as copper sulfide (B99878) with hydrogen sulfide (H2S) or sodium sulfide, or through acidification. znaturforsch.comacs.org This method provides high yields of Nε-protected lysine with excellent regioselectivity.

Synthesis of Nα-Protected H-Lys(Alloc)-OH Analogues

For applications in solid-phase peptide synthesis (SPPS), it is essential to have lysine derivatives where the ε-amino group is protected by the Alloc group and the α-amino group is protected by a group suitable for the chosen synthetic strategy (e.g., Fmoc, Boc, or Z).

Synthesis of Fmoc-Lys(Alloc)-OH as a Standard Building Block

Fmoc-Lys(Alloc)-OH is a crucial building block in Fmoc-based SPPS. The Alloc group on the side chain is orthogonal to the acid-labile tert-butyl (tBu) based side-chain protecting groups and the base-labile Nα-Fmoc group. advancedchemtech.comiris-biotech.de This allows for the selective deprotection of the Alloc group on the solid support using a palladium(0) catalyst, enabling site-specific modification of the lysine side chain, such as branching or cyclization. advancedchemtech.comgoogle.comnih.gov

The synthesis of Fmoc-Lys(Alloc)-OH can be achieved by reacting H-Lys(Alloc)-OH with a fluorenylmethyloxycarbonylating agent, such as Fmoc-Cl or Fmoc-OSu, under Schotten-Baumann conditions. Alternatively, a route can start from L-lysine by first introducing the Alloc group on the ε-amino group using the copper complex method, followed by the introduction of the Fmoc group on the α-amino group after removal of the copper. znaturforsch.comacs.org

Starting MaterialKey ReagentsProductReference
H-Lys(Alloc)-OHFmoc-OSu or Fmoc-Cl, BaseFmoc-Lys(Alloc)-OH
L-Lysine1. CuCl2, Allyl chloroformate 2. EDTA 3. Fmoc-OSuFmoc-Lys(Alloc)-OH znaturforsch.comacs.org

Preparation of Boc-Lys(Alloc)-OH and Z-Lys(Alloc)-OH Derivatives

Similar to the Fmoc analogue, Boc-Lys(Alloc)-OH and Z-Lys(Alloc)-OH are valuable reagents in peptide chemistry, particularly for solution-phase synthesis or Boc-based SPPS strategies where orthogonal protection is desired. peptide.com

Boc-Lys(Alloc)-OH: This derivative is typically synthesized by the selective Nε-allyloxycarbonylation of Nα-Boc-L-lysine (Boc-Lys-OH). rsc.org The reaction is carried out by treating Boc-Lys-OH with allyl chloroformate in the presence of a base like triethylamine. rsc.org This method is straightforward due to the pre-existing protection at the α-position.

Z-Lys(Alloc)-OH: The synthesis of Z-Lys(Alloc)-OH follows a similar logic. Nα-benzyloxycarbonyl-L-lysine (Z-Lys-OH) is used as the starting material, and its ε-amino group is acylated with allyl chloroformate under basic conditions. The Z (benzyloxycarbonyl) group is stable to the conditions used for Alloc group removal (palladium catalysis) and can be cleaved later by hydrogenolysis, providing another layer of orthogonality in complex synthetic schemes. peptide.com

Advanced Synthetic Routes for Homolysine and Other Lysine Analogues

The synthesis of lysine analogues, including homolysine derivatives, is pivotal for modifying peptide structures to enhance their stability, binding affinity, and biological function. Advanced synthetic routes provide access to these valuable compounds with high purity and stereochemical integrity.

Utilizing the Lossen Rearrangement for Fmoc-L-hLys(Alloc)-OH Synthesis

A novel and effective synthetic route for N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-zeta-allyloxycarbonyl-homo-L-lysine, or Fmoc-L-hLys(Alloc)-OH, has been established utilizing the Lossen rearrangement as a key step. db-thueringen.deiris-biotech.de This method provides a valuable building block for solid-phase peptide synthesis (SPPS). db-thueringen.de

The synthesis commences with L-2-Aminosuberic acid. db-thueringen.de A key feature of this pathway is the application of the Lossen rearrangement, a classic transformation that converts a hydroxamic acid to an isocyanate. db-thueringen.decore.ac.ukrsc.org This reaction is particularly useful in peptide chemistry as it can be performed under mild, neutral conditions, making it compatible with various protecting groups, including Fmoc, Boc, and Z. core.ac.ukrsc.org The rearrangement can be mediated by carbodiimides, which facilitates the conversion of N-protected amino or peptide hydroxamic acids into their corresponding isocyanates. core.ac.ukrsc.org

In this specific synthesis of Fmoc-L-hLys(Alloc)-OH, the process involves several key stages, as detailed in the table below. The direct product of the Lossen rearrangement, an isocyanate, is efficiently converted to the primary amine of the homolysine side chain in a one-pot reaction. db-thueringen.de However, this electrophilic isocyanate intermediate offers potential for diversification, as it could react with other nucleophiles to create ureas, urethanes, or thioureas, thereby expanding the range of accessible building blocks. db-thueringen.de

Table 1: Key Steps in the Synthesis of Fmoc-L-hLys(Alloc)-OH via Lossen Rearrangement

Step Description Starting Material Key Reagents/Conditions Product Yield Reference
1 Protection of α-carboxylate and amino group L-2-Aminosuberic acid 9-borabicyclo[3.3.1]nonane (9-BBN) 9-BBN protected L-2-Aminosuberic acid Not specified db-thueringen.de
2 Lossen Rearrangement & Amine Formation Activated side-chain carboxylate HBTU, O-(tert-butyldimethylsilyl)hydroxylamine, then rearrangement Isocyanate intermediate, converted to amine Not specified db-thueringen.de
3 Side-Chain Protection Free amine of homolysine derivative Allyl chloroformate (Alloc-Cl) 9-BBN-protected hLys(Alloc) Not specified db-thueringen.de

Stereoselective Synthesis of Modified Lysine Residues

The control of stereochemistry is paramount in the synthesis of amino acid analogues to ensure the desired biological activity and conformational properties of the final peptide. Several advanced strategies have been developed for the stereoselective synthesis of modified lysine residues.

One successful approach involves the use of chiral starting materials to build the lysine analogue framework. For instance, conformationally constrained lysine analogues have been synthesized from known chiral molecules like pyroglutamic acid and 4-hydroxy proline. acs.orgnih.gov This strategy embeds the stereochemistry from the start, guiding the subsequent transformations to yield a stereochemically pure product.

Enzymatic reactions offer another powerful tool for achieving high enantioselectivity. The use of Pig Liver Esterase (PLE) in the hydrolysis of specific malonic esters has been employed to prepare a homologous series of α-methyl lysine analogues. researchgate.net This biocatalytic approach can provide excellent enantioselectivity (>90% ee) for certain substrates. researchgate.net The acylation and deacylation of lysine residues are also managed by enzymes in biological systems, and studies on these enzymes, such as histone deacetylases (HDACs) and sirtuins (SIRTs), have revealed stereoselective preferences for chiral post-translational modifications. acs.orgchemrxiv.org

Furthermore, modern photocatalytic methods are emerging as a means for the selective modification of amino acids. rsc.org For example, radicals generated via photocatalysis can participate in conjugate additions to dehydroalanine (B155165) (Dha) residues within a peptide, creating new stereocenters. rsc.orgrsc.org While traditionally, lysine modifications target the nucleophilic side-chain amine, photocatalysis has enabled reactivity at the ε-carbon by using a triflamide to acidify the adjacent N-H bond, promoting hydrogen atom abstraction and subsequent modification. rsc.org These methods highlight the expanding toolkit available to chemists for creating diverse and stereochemically defined lysine analogues.

Table 2: Strategies for Stereoselective Synthesis of Lysine Analogues

Strategy Description Example Starting Material/Substrate Resulting Analogue Type Reference
Chiral Pool Synthesis Utilizes readily available chiral molecules as the starting point for the synthesis. Pyroglutamic acid, 4-hydroxy proline Conformationally constrained lysine analogues acs.orgnih.gov
Enzymatic Resolution Employs enzymes to selectively react with one enantiomer of a racemic mixture. Dialkyl malonic esters α-Methyl lysine analogues researchgate.net
Asymmetric Synthesis Creates chiral centers during the reaction sequence using chiral catalysts or reagents. Not specified Lys(4-ene), Lys(4-yne) universiteitleiden.nl

H-Lys(aloc)-OH: A Detailed Examination of its Role in Orthogonal Protecting Group Strategies

The strategic use of protecting groups is a cornerstone of modern peptide synthesis, enabling the precise and controlled assembly of complex peptide chains. Among the diverse array of available protecting groups, the allyloxycarbonyl (Alloc) group stands out for its unique deprotection chemistry, which provides a valuable dimension of orthogonality. This article focuses on the chemical compound this compound, exploring its application within the framework of orthogonal protecting group strategies, its compatibility with other common protecting groups, and the chemical mechanisms governing its removal.

Advanced Applications of H Lys Alloc Oh in Peptide and Chemical Biology

Integration in Solid-Phase Peptide Synthesis (SPPS) Methodologies

H-Lys(Alloc)-OH is seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. sigmaaldrich.comsigmaaldrich.com Its incorporation allows for a third dimension of chemical maneuverability beyond the N-terminal and C-terminal modifications, providing a strategic advantage in the construction of sophisticated peptide-based molecules. thermofisher.com

Controlled Stepwise Elongation of Peptide Chains on Solid Support

The foundational principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. csic.es H-Lys(Alloc)-OH, or more commonly its Nα-Fmoc protected form, Fmoc-Lys(Alloc)-OH, is incorporated into the peptide sequence like any other standard amino acid derivative. sigmaaldrich.comkohan.com.twrsc.org The Fmoc group at the α-amino position is removed using a base, typically piperidine (B6355638), to allow for the coupling of the next amino acid in the sequence. uci.edu This process is repeated until the desired linear peptide is assembled. The Alloc group on the lysine (B10760008) side chain remains stable during these repeated cycles of Fmoc deprotection and coupling. thaiscience.infoadvancedchemtech.com This stability is crucial as it prevents unwanted side reactions and ensures the integrity of the orthogonal protection, which is reserved for later, specific modifications. researchgate.net

A potential side reaction to be aware of during SPPS is the premature removal of the Fmoc group by the free ε-amino group of a lysine residue after Alloc deprotection. researchgate.netmesalabs.com This can be mitigated by careful control of reaction times and conditions, such as limiting the exposure of the liberated amino group to basic conditions. mesalabs.com

On-Resin Side-Chain Functionalization and Selective Derivatization of Lysine Residues

The key utility of incorporating H-Lys(Alloc)-OH into a peptide sequence lies in the ability to selectively deprotect its side chain while the peptide is still attached to the solid support. thaiscience.inforsc.org This is achieved by treating the peptide-resin with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (B129415). rsc.orgiris-biotech.de This process efficiently removes the Alloc group, exposing the ε-amino group of the lysine residue for further modification. rsc.orgrsc.org

This on-resin functionalization allows for the introduction of a wide array of moieties, including:

Fluorophores and Quenchers: For creating fluorescently labeled peptides used in imaging and diagnostic applications.

Biotin (B1667282): For affinity purification and binding studies.

Lipids: To enhance membrane permeability and create lipidated peptides. rsc.org

Chelating agents: For the development of radiolabeled peptides for therapeutic or diagnostic purposes. nih.gov

Other peptides or small molecules: To create branched or complex conjugated structures. kohan.com.tw

This selective derivatization is a powerful tool for creating peptides with tailored properties and functions. smolecule.com For instance, the synthesis of glycated peptides, where sugar moieties are attached to lysine residues, has been achieved by incorporating Fmoc-Lys(Alloc)-OH, followed by on-resin Alloc deprotection and subsequent reductive amination. rsc.orgrsc.org

Synthesis of Branched Peptide Architectures

Branched peptides, which have applications in vaccine development (as multiple antigenic peptides or MAPs) and drug delivery, can be readily synthesized using H-Lys(Alloc)-OH. sigmaaldrich.comthermofisher.comupf.edu In this strategy, a lysine residue is incorporated into the main peptide chain using Fmoc-Lys(Alloc)-OH. After the completion of the primary chain, the Alloc group is selectively removed on-resin. thermofisher.com The newly exposed ε-amino group then serves as an anchor point for the synthesis of a second peptide chain, creating a branched structure. sigmaaldrich.comkohan.com.tw This process can be repeated to create higher-order branched structures. The use of orthogonal protecting groups like Alloc is essential for the controlled and stepwise assembly of these complex architectures. thermofisher.com

Synthesis of Cyclic Peptides and Complex Peptide Conjugates

H-Lys(Alloc)-OH is instrumental in the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. sigmaaldrich.comadvancedchemtech.comnih.gov Side-chain-to-side-chain cyclization can be achieved by incorporating H-Lys(Alloc)-OH and another amino acid with a complementary orthogonally protected side chain, such as Asp(OAll)-OH. thieme-connect.debiotage.com After the linear peptide is assembled, both the Alloc and allyl (All) groups are simultaneously removed using a palladium(0) catalyst. biotage.com The newly freed amino and carboxyl groups can then be coupled on-resin to form a lactam bridge, resulting in a cyclic peptide. thieme-connect.de

Furthermore, the selective deprotection of the Alloc group on lysine allows for the on-resin attachment of various molecules to create complex peptide conjugates. rsc.orgnih.gov For example, a targeting peptide can be synthesized on a solid support, followed by the selective deprotection of a Lys(Alloc) residue and subsequent coupling of a therapeutic agent or an imaging probe. rsc.org This approach has been used to create ligand-targeted fluorescently-labeled chelating peptide conjugates for cancer theranostics. nih.gov

Generation of Peptide Libraries with Diverse Side-Chain Modifications

The ability to perform on-resin modifications on lysine residues makes H-Lys(Alloc)-OH a valuable tool for the generation of peptide libraries. By incorporating Lys(Alloc) at specific positions in a peptide sequence, a common peptide backbone can be synthesized. Following Alloc deprotection, the resin-bound peptide can be divided into multiple portions, and each portion can be reacted with a different modifying agent. This parallel synthesis approach allows for the rapid generation of a library of peptides with diverse side-chain modifications at the lysine position, which can then be screened for desired biological activities.

Advanced Bioconjugation Strategies Utilizing Lysine epsilon-Amino Functionalization

The selective deprotection of the Alloc group on the lysine side chain opens up a plethora of possibilities for advanced bioconjugation strategies. vulcanchem.com Once the ε-amino group is unmasked, it can be targeted with a variety of reagents to attach other biomolecules or functional moieties. vulcanchem.com This strategy allows for the precise, site-specific labeling of peptides and proteins.

One notable application is in the development of targeted drug delivery systems, where a cytotoxic drug can be conjugated to a peptide that specifically targets cancer cells. vulcanchem.com Another area of interest is the creation of diagnostic reagents and biosensors by attaching reporter molecules to the lysine side chain. vulcanchem.com The ability to perform these conjugations on a solid support simplifies the purification process and allows for the use of excess reagents to drive the reaction to completion.

Furthermore, the exposed amine can be utilized in "click chemistry" reactions by first modifying it with an azide (B81097) or alkyne functionality. vulcanchem.com This allows for highly efficient and specific ligation with other molecules containing the complementary functional group.

Below is a table summarizing the advanced applications of H-Lys(Alloc)-OH:

Application Area Specific Use of H-Lys(Alloc)-OH Key Advantage Representative Research Finding
Solid-Phase Peptide Synthesis (SPPS) Incorporation as an orthogonally protected building block.Allows for controlled, stepwise elongation of peptide chains while reserving the lysine side chain for later modification. thaiscience.infoadvancedchemtech.comUsed in the automated synthesis of branched variants of the HIV-1 antibody epitope gp41659–671 with high purity. kohan.com.tw
On-Resin Functionalization Selective removal of the Alloc group to expose the ε-amino group of lysine for derivatization.Enables the site-specific attachment of various functional groups (e.g., lipids, fluorophores) to the peptide while it is still on the solid support. rsc.orgSuccessfully employed for the on-resin lipidation of peptides by coupling palmitic acid to the deprotected lysine side chain. rsc.org
Branched Peptides The deprotected lysine side chain serves as an anchor point for the synthesis of a second peptide chain.Facilitates the controlled synthesis of multiple antigenic peptides (MAPs) and other branched architectures. sigmaaldrich.comthermofisher.comUtilized in a general strategy for the automated synthesis of branched peptides on a solid support. thermofisher.com
Cyclic Peptides Used in combination with other orthogonally protected amino acids for side-chain-to-side-chain cyclization.Enables the on-resin formation of a lactam bridge to create conformationally constrained and often more stable cyclic peptides. sigmaaldrich.comadvancedchemtech.comnih.govA method for preparing side-chain-to-side-chain cyclic peptides using an Allyl/Alloc strategy has been demonstrated. researchgate.net
Peptide Libraries Allows for the parallel synthesis of a diverse set of peptides with modifications at the lysine position.Rapid generation of peptide libraries for screening and optimization of biological activity.The orthogonal nature of the Alloc group is well-suited for the combinatorial synthesis of peptide libraries.
Bioconjugation The deprotected ε-amino group is a versatile handle for attaching other biomolecules or functional moieties.Provides a site for precise, covalent attachment of drugs, probes, or other molecules to create complex bioconjugates. vulcanchem.comEmployed in the synthesis of ligand-targeted fluorescent-labeled chelating peptide conjugates for potential use in cancer theranostics. nih.gov

Table of Compound Names

Abbreviation/Common Name Full Chemical Name
H-Lys(Alloc)-OHNε-allyloxycarbonyl-L-lysine
Fmoc9-fluorenylmethoxycarbonyl
AllocAllyloxycarbonyl
SPPSSolid-Phase Peptide Synthesis
MAPsMultiple Antigenic Peptides
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)
AllAllyl
Asp(OAll)-OHN-α-Fmoc-L-aspartic acid γ-allyl ester
Palm-Glu(OSu)-OtBuPalmitoyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester
DIEAN,N-Diisopropylethylamine
DCMDichloromethane
DMFDimethylformamide
TFATrifluoroacetic acid
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HOBtHydroxybenzotriazole
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

Site-Specific Labeling and Tagging of Peptides with Reporter Molecules (e.g., fluorophores)

The use of H-Lys(aloc)-OH is instrumental in the site-specific labeling of peptides with various reporter molecules, such as fluorophores. The aloc (allyloxycarbonyl) protecting group on the lysine side chain can be selectively removed using a palladium catalyst, leaving other protecting groups intact. This orthogonality allows for the precise introduction of labels at specific lysine residues within a peptide sequence.

For instance, in the synthesis of a fluorescent teixobactin (B611279) analogue, the aloc group was removed from the lysine side chain to allow for labeling with sulforhodamine B. nih.gov This on-resin labeling strategy ensures regioselectivity and efficient removal of excess fluorophore. nih.gov Similarly, in the development of fluorogenic probes for immunosuppressants, Fmoc-Lys(Alloc)-OH was used in solid-phase peptide synthesis (SPPS) to create peptides that could be labeled with BODIPY fluorophores. uea.ac.ukacs.org The lability of the BODIPY fluorophore to acidic conditions necessitated the use of the palladium-labile aloc group. uea.ac.ukacs.org

The versatility of this approach is further demonstrated in the synthesis of peptides for studying biomolecular interactions. mit.edu A series of peptides containing solvatochromic fluorophores like 4-DMAP, 6-DMN, dansyl, and NBD were prepared from a parent peptide containing a Dap(aloc) residue, showcasing the utility of the aloc protecting group in creating a diverse set of labeled peptides. mit.edu

Table 1: Examples of Fluorophores Incorporated Using this compound Chemistry

FluorophoreApplicationReference
Sulforhodamine BFluorescent teixobactin analogue for imaging bacteria nih.gov
BODIPYFluorogenic probes for immunosuppressant detection uea.ac.ukacs.org
4-DMAP, 6-DMN, Dansyl, NBDSolvatochromic probes for studying biomolecular interactions mit.edu

Conjugation of Chelating Cores and Other Molecular Probes for Chemical Biology Applications

The selective deprotection of the aloc group on this compound also enables the conjugation of chelating agents and other molecular probes to peptides. This is a key strategy in the development of theranostic agents, which combine therapeutic and diagnostic capabilities.

In one example, Fmoc-Lys(aloc)-OH was used to selectively couple the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to the N-terminal lysine side chain of a peptide on solid phase. researchgate.net After removal of the aloc group, the peptide was reacted with a DOTA derivative. researchgate.net This method allows for the creation of peptide-based radiopharmaceuticals for imaging and therapy.

However, the use of this compound is not always suitable, particularly when the peptide contains other functional groups that can interfere with the palladium-catalyzed deprotection. For example, in the synthesis of a chelating peptide conjugate containing cysteine, an alternative protecting group strategy was employed because the sulfur atom in cysteine can poison the palladium catalyst required for aloc group removal. nih.gov

Incorporation into Polyamine-Based Bioactive Systems

This compound and its derivatives are valuable tools for the synthesis of polyamine-based bioactive systems. Polyamines are involved in numerous biological processes, and their conjugation to peptides can enhance bioactivity and drug delivery.

A key challenge in synthesizing polyamine-peptide conjugates is the need for orthogonal protecting groups to selectively modify different amino groups. The aloc group, in combination with other protecting groups like Boc, Fmoc, and Dde, allows for the stepwise synthesis and modification of complex polyamine structures on a solid support. researchgate.net

For example, an efficient synthesis of a polyamine-based amino acid, Lysine-trimethylene(diNosyl)-spermine(triBoc), utilized Alloc-Lys(Ns)-OAll as a key intermediate. nih.gov Although the simultaneous deprotection of the alloc and allyl groups proved challenging, this work provides a foundation for incorporating polyamine amino acids into polypeptides to improve their therapeutic properties. nih.gov The development of solid-phase synthesis strategies for linear and branched polyamines relies on the sequential use of protecting groups like aloc, enabling the creation of diverse polyamine libraries for biological screening. researchgate.netscispace.com

Design and Chemical Synthesis of Modified Peptides and Proteins

Incorporation of Non-Canonical Amino Acids through Chemical Means (e.g., via pyrrolysyl-tRNA synthetase/tRNA(CUA) pair)

Genetic code expansion technology allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, and this compound is a useful ncAA in this context. asm.org This is typically achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair, such as the pyrrolysyl-tRNA synthetase/tRNA(CUA) pair from Methanosarcina barkeri (MbPylRS/tRNAPyl). asm.orgiris-biotech.de

In a study aimed at regulating protein expression in bacteria, this compound (AlocK) was tested for its incorporation efficiency using an evolved MbPylRS. asm.org The results showed that supplementing the growth media with 2 mM AlocK led to the highest incorporation efficiency compared to another lysine derivative, H-Lys(Boc)-OH. asm.org This demonstrates the utility of this compound as a tool for controlling protein function through the site-specific introduction of a modifiable amino acid. The aloc group can be subsequently removed to allow for further chemical modifications.

Table 2: Comparison of ncAA Incorporation Efficiency

Non-Canonical Amino AcidConcentrationRelative Incorporation EfficiencyReference
H-Lys(Boc)-OH1 mMLower asm.org
H-Lys(Boc)-OH2 mMLower asm.org
This compound1 mMModerate asm.org
This compound2 mMHighest asm.org

Synthesis of Peptides Bearing Specific Post-Translational Modifications (e.g., Advanced Glycation End Products)

This compound is a key reagent in the chemical synthesis of peptides with specific post-translational modifications (PTMs), such as advanced glycation end products (AGEs). AGEs are implicated in various diseases, and the ability to synthesize peptides with site-specific glycation is crucial for studying their pathological roles.

The orthogonal nature of the aloc protecting group is central to this application. In the synthesis of α-synuclein fragments containing the AGEs carboxymethyl-lysine (CML) and carboxyethyl-lysine (CEL), all lysine residues were introduced as Fmoc-Lys(aloc)-OH during solid-phase peptide synthesis (SPPS). rsc.orgrsc.org After the peptide chain was assembled, the aloc groups were selectively removed on-resin using a palladium catalyst. rsc.orgrsc.org The newly freed amino groups on the lysine side chains were then glycated through reductive amination. rsc.orgrsc.org This strategy allows for the simultaneous glycation of multiple lysine residues within a single peptide. rsc.orgrsc.org

This approach was successfully used to create glycated α-synuclein peptide mimics, providing valuable tools to investigate the impact of these PTMs on protein aggregation and toxicity. rsc.orgrsc.org

Engineering of Peptide Bioactivity and Proteolytic Stability via Lysine Modifications

Modifying lysine residues within a peptide is a common strategy to enhance its bioactivity and proteolytic stability. This compound serves as a versatile precursor for such modifications. The ability to selectively deprotect the lysine side chain allows for a wide range of chemical alterations, including cyclization and the introduction of various functional groups.

For instance, the incorporation of this compound into antimicrobial peptides has been shown to increase their bioactivity. nih.govresearchgate.net Peptide cyclization, a well-established method to improve stability, can be achieved by forming a lactam bridge between a lysine residue and an acidic amino acid. nih.gov In this process, Fmoc-Lys(aloc)-OH is incorporated into the peptide sequence, and after selective deprotection of the aloc group, the side chain is available for cyclization. nih.govmdpi.com This has been shown to significantly improve the serum stability of peptides. nih.gov

Contributions to Proteomics and Systems Biology Research

The orthogonally protected amino acid, H-Lys(Alloc)-OH, and its Nα-Fmoc protected form, Fmoc-Lys(Alloc)-OH, have become indispensable tools in proteomics and systems biology. The key to its utility lies in the allyloxycarbonyl (Alloc) protecting group on the ε-amino group of the lysine side chain. This group is stable to the basic conditions used to remove the Nα-Fmoc group during standard solid-phase peptide synthesis (SPPS) but can be selectively cleaved under mild conditions using a palladium(0) catalyst. advancedchemtech.com This orthogonal protection strategy permits the specific modification of the lysine side chain at any point during or after peptide assembly, enabling the synthesis of complex and functionally diverse peptides for advanced research applications. advancedchemtech.comcymitquimica.com

Synthesis of Peptide Sequences for Investigating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often linked to disease. nih.gov Consequently, developing molecules that can selectively modulate PPIs is a significant goal in chemical biology and drug discovery. Peptides are excellent candidates for this purpose as they can mimic the secondary structures involved in PPI interfaces, such as α-helices, offering high selectivity. nih.govrsc.org However, linear peptides often suffer from poor metabolic stability and low conformational rigidity. H-Lys(Alloc)-OH is a critical building block in strategies designed to overcome these limitations by enabling the synthesis of constrained, cyclic, or branched peptides. advancedchemtech.comresearchgate.net

The selective deprotection of the Alloc group on a lysine residue within a peptide sequence allows for site-specific modifications, including the formation of lactam bridges to create cyclic peptides. acs.org This cyclization restricts the conformational freedom of the peptide, locking it into a bioactive shape that can more effectively interact with large, flat protein surfaces characteristic of PPIs. rsc.orgnih.gov

Research findings have demonstrated the utility of this approach in creating inhibitors for various PPI targets. For instance, Fmoc-Lys(Alloc)-OH has been used in the convergent synthesis of cyclic lipidated peptides derived from the C-terminus of connexin 43 (Cx43). rsc.org These peptides were designed to interfere with Cx43 hemichannel activity, a key PPI involved in cardiac function. rsc.org Similarly, researchers have developed methodologies for creating large combinatorial libraries of bicyclic peptides using Alloc-protected amino acids to screen for potent inhibitors of targets like tumor necrosis factor-alpha (TNF-α). nih.gov

Peptide TypeTarget PPISynthetic Strategy Enabled by H-Lys(Alloc)-OHResearch GoalSource
Cyclic Lipo-peptidesConnexin 43 (Cx43) HemichannelsAlloc deprotection on the lysine side chain to allow for subsequent coupling of palmitic acid, creating lipidated structures.Develop inhibitors of Cx43 HC-mediated ATP release for potential cardiac therapeutics. rsc.org
Bicyclic PeptidesTumor Necrosis Factor-alpha (TNF-α)Use of an Alloc-protected diamino acid allows for on-bead cyclization with a scaffold molecule (trimesic acid) to create a constrained bicyclic structure.Discover novel peptide-based antagonists for TNF-α, a key inflammatory cytokine. nih.gov
Macrolactam-Cyclized PeptidesGeneral PPIsIncorporation of Lys(Alloc) and Glu(OAll) at the ends of a loop sequence. Simultaneous deprotection allows for side-chain-to-side-chain lactamization.Develop a general synthetic approach for creating peptide loops that can mimic protein binding motifs. acs.org

Elucidation of Enzyme Substrate Specificity Using Modified Peptides

Understanding the substrate specificity of enzymes is crucial for dissecting biological pathways and for designing specific inhibitors. H-Lys(Alloc)-OH provides a powerful platform for creating panels of modified peptide substrates to probe enzyme activity. The ability to selectively deprotect the lysine side chain allows for the introduction of a wide variety of post-translational modifications (PTMs) or synthetic analogs thereof. nih.govacs.org

A prominent application is in the study of histone deacetylases (HDACs), enzymes that remove acetyl groups from lysine residues on histone proteins and other substrates. To investigate the specificity of these enzymes, researchers require peptide substrates with different acyl modifications. In a study on HDAC11, Fmoc-Lys-OAlloc was used to synthesize a series of fluorogenic tetrapeptide substrates. biorxiv.org After assembling the main peptide chain, the Alloc group was removed, and the exposed lysine amine was acylated with various acyl chains (e.g., myristoyl, crotonyl). biorxiv.org Subsequent assays revealed that HDAC11, previously considered a conventional deacetylase, is remarkably efficient at removing long-chain acyl groups like myristoyl, a previously unknown activity. biorxiv.org

This strategy has also been applied to study the complex ubiquitin signaling system. nih.govacs.org Ubiquitin is a small protein that is attached to lysine residues on substrate proteins, a process mediated by a cascade of enzymes. To study this system, researchers have incorporated Nε-(Alloc)-L-lysine into recombinant ubiquitin. nih.govacs.org The Alloc group can then be removed to allow for the controlled, site-specific attachment of other molecules, facilitating the study of deubiquitinating enzymes (DUBs) and the assembly of specific ubiquitin chains. nih.gov

Table 2: Research Findings on HDAC11 Substrate Specificity Using H-Lys(Alloc)-OH Derived Peptides

Substrate Synthesized (Ac-Gln-Pro-Lys-Lys(acyl)-AMC)Synthetic Role of H-Lys(Alloc)-OHKey FindingSource
Lys(Myristoyl)Fmoc-Lys(Alloc)-OH was incorporated into the peptide. The Alloc group was selectively removed to allow for the coupling of myristic acid.HDAC11 showed surprisingly high hydrolytic activity against the 14-carbon myristoyl group. biorxiv.org
Lys(Crotonyl)The Alloc group was removed and the lysine side chain was coupled with crotonic acid.HDAC11 displayed activity against this unsaturated short-chain acyl group. biorxiv.org
Lys(Acetyl)The Alloc group was removed and the lysine was acetylated.HDAC11 showed detectable, but significantly lower, activity against the acetyl group compared to longer acyl chains. biorxiv.org

Application in the Development of Peptide Microarrays

Peptide microarrays are a high-throughput technology used in proteomics to study protein interactions, map enzyme substrates, and identify epitopes for antibody binding. The technology relies on the immobilization of hundreds or thousands of different peptide sequences onto a solid surface. H-Lys(Alloc)-OH is instrumental in the synthesis of peptides tailored for microarray applications. lookchem.com

A common strategy involves using the lysine side chain as an attachment point for a molecule that facilitates surface immobilization, such as biotin. ucdavis.edu In a typical protocol, Fmoc-Lys(Alloc)-OH is coupled to the synthesis resin first. The Alloc group on its side chain is then selectively removed, and biotin is coupled to the exposed ε-amino group. Following this, the Nα-Fmoc group is removed, and the desired peptide sequence is synthesized on top of the biotinylated lysine. This ensures that each peptide has a C-terminal biotin tag oriented away from the main peptide sequence, which improves accessibility for binding to the streptavidin-coated microarray surface. ucdavis.edu

This method allows for the robust and oriented immobilization of peptides, which is crucial for the reliability and sensitivity of microarray-based assays. These arrays have been used for various applications, including screening cell-binding peptides and profiling the substrate specificity of enzymes like histone deacetylases on a larger scale. ucdavis.edudb-thueringen.de

Table 3: General Protocol for Solid-Phase Synthesis of Biotinylated Peptides for Microarrays

StepProcedureReagents/ConditionsRole of H-Lys(Alloc)-OH DerivativeSource
1Resin LoadingCouple Fmoc-Lys(Alloc)-OH to Rink amide resin.Provides the foundational amino acid with an orthogonally protected side chain. ucdavis.edu
2Alloc DeprotectionSelectively remove the Alloc group from the lysine side chain.Pd(PPh₃)₄, PhSiH₃ in DCM.Exposes the ε-amino group for biotinylation while the Nα-amino group remains Fmoc-protected.
3BiotinylationCouple biotin to the exposed ε-amino group of lysine.Biotin, PyBOP®, DIEA in DMF.Attaches the high-affinity tag for microarray surface immobilization.
4Fmoc DeprotectionRemove the Nα-Fmoc group from the lysine.20% piperidine in DMF.Prepares for the elongation of the peptide chain.
5Peptide SynthesisElongate the peptide chain using standard Fmoc-SPPS.Fmoc-amino acids, coupling reagents.The main peptide sequence is built upon the Nα-amino group of the initial lysine.
6Cleavage & DeprotectionCleave the final peptide from the resin and remove side-chain protecting groups.TFA/H₂O/TIS.Releases the C-terminally biotinylated peptide into solution for purification.

Spectroscopic and Chromatographic Characterization in Research on H Lys Alloc Oh

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is a cornerstone technique for the characterization of H-Lys(Alloc)-OH, offering precise molecular weight determination and a means to assess sample purity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like H-Lys(Alloc)-OH without causing significant fragmentation. In ESI-MS analysis, H-Lys(Alloc)-OH is typically protonated to form the pseudomolecular ion [M+H]⁺. The theoretical monoisotopic mass of H-Lys(Alloc)-OH (C₁₀H₁₈N₂O₄) is 230.1267 g/mol . Experimental ESI-MS data consistently show a peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) value in close agreement with the calculated value of 231.1345. For instance, studies have reported found m/z values of 245.1 for a related methyl ester derivative, confirming the presence of the core structure. rsc.org This close correlation between the calculated and observed mass provides strong evidence for the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This hybrid technique is invaluable for both confirming the identity of H-Lys(Alloc)-OH and for determining its purity by separating it from any starting materials, by-products, or other impurities. db-thueringen.deroyalsocietypublishing.org In a typical LC-MS setup, the sample is first passed through an HPLC column (often a C18 column) to separate the components of the mixture. doi.org The eluent from the column is then directly introduced into the mass spectrometer. The resulting data provides a chromatogram showing the retention time of H-Lys(Alloc)-OH and a mass spectrum for the peak of interest, simultaneously confirming its identity and quantifying its purity. db-thueringen.de This method is also crucial for monitoring the progress of reactions involving H-Lys(Alloc)-OH and for quality control of the final product. doi.org

Analytical Technique Parameter Typical Value
ESI-MS Calculated m/z for [M+H]⁺231.1345
ESI-MS Found m/z for a related methyl ester derivative [M+H]⁺245.1 rsc.org
LC-MS Purity≥95% nbn-resolving.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of H-Lys(Alloc)-OH. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for a definitive confirmation of its structure.

1H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number and types of protons in the H-Lys(Alloc)-OH molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks in a ¹H NMR spectrum are characteristic of the molecule's specific proton environments. For H-Lys(Alloc)-OH, the spectrum will show distinct signals for the protons of the lysine (B10760008) backbone and the allyloxycarbonyl protecting group. rsc.org

Key expected signals include:

A multiplet for the α-proton of the lysine backbone. rsc.org

A series of multiplets for the β, γ, δ, and ε-protons of the lysine side chain. rsc.org

Characteristic signals for the protons of the allyl group: a multiplet for the methine (=CH) proton and two doublets of doublets for the terminal vinyl (=CH₂) protons. rsc.org

A doublet for the methylene (B1212753) protons (OCH₂) of the Alloc group. rsc.org

The following table summarizes typical ¹H NMR chemical shifts observed for H-Lys(Alloc)-OH and related structures in various deuterated solvents. rsc.orgrsc.org

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
=CH (allyl)5.82 - 6.01ddt5.5, 10.5, 17.0
=CH₂ (allyl)5.29dd1.5, 17.0
=CH₂ (allyl)5.20dd1.5, 10.5
OCH₂ (allyl)4.55d5.5
α-CH (Lys)4.00t6.3
ε-CH₂ (Lys)3.17t6.6
β, γ, δ-CH₂ (Lys)1.35 - 2.05m

13C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of H-Lys(Alloc)-OH. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. savemyexams.com The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.

Expected signals in the ¹³C NMR spectrum of H-Lys(Alloc)-OH include:

A signal for the carbonyl carbon of the carboxylic acid group.

A signal for the carbonyl carbon of the Alloc group.

Signals for the olefinic carbons of the allyl group.

A signal for the methylene carbon (OCH₂) of the Alloc group.

Signals for the α, β, γ, δ, and ε carbons of the lysine backbone.

The following table presents typical ¹³C NMR chemical shifts for a related H-Lys(Alloc)-OMe compound. rsc.org

Carbon Assignment Typical Chemical Shift (δ, ppm)
C=O (Carboxyl)~170
C=O (Alloc)157.17
=CH (allyl)132.88
=CH₂ (allyl)117.71
OCH₂ (allyl)65.86
α-C (Lys)53.53
ε-C (Lys)40.40
β, γ, δ-C (Lys)21.98 - 29.69

Chromatographic Techniques for Purification and Analytical Purity Determination

Chromatographic techniques are fundamental for both the purification of H-Lys(Alloc)-OH after its synthesis and for the analytical determination of its purity. High-Performance Liquid Chromatography (HPLC) is the most commonly used method. cnr.it For preparative purification, crude H-Lys(Alloc)-OH can be subjected to reversed-phase HPLC (RP-HPLC), often using a C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of an acid like trifluoroacetic acid (TFA). db-thueringen.de This allows for the separation of the desired product from unreacted starting materials and by-products.

For analytical purity determination, a similar analytical HPLC method is employed. The purity of the H-Lys(Alloc)-OH sample is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. Purity levels of ≥98% are often required for applications such as peptide synthesis. ambeed.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of H-Lys(aloc)-OH and its derivatives. In the context of peptide synthesis, HPLC is crucial for verifying the purity of the crude product after synthesis and for isolating the target peptide from byproducts and unreacted starting materials. google.com

Analytical HPLC is frequently performed using a C18 column with a gradient elution system, typically involving a mixture of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA) as a modifier. doi.org The retention time of Fmoc-Lys(aloc)-OH under these conditions generally falls between 12 and 15 minutes. This method allows for the confirmation of purity, which is often expected to be ≥95% for synthetic applications.

Research has demonstrated the utility of HPLC in monitoring the progress of reactions. For instance, during the synthesis of salmon calcitonin analogues, HPLC analysis was used to track the degradation of peptides by enzymes like pancreatin. rsc.org Aliquots from the reaction mixture were analyzed at various time points to determine the rate of degradation. rsc.org

HPLC Analysis Conditions for Peptide Degradation Monitoring

Parameter Value
Column XSelect C18 (3.5 µm, 130 Å, 4.6 × 150 mm)
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile (MeCN) with 0.1% TFA
Gradient 5-70% B over 20 minutes
Detection 220 nm
Reference rsc.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used variant of HPLC for the purification and analysis of peptides containing this compound. google.comdb-thueringen.degoogle.comrsc.org This technique is particularly effective for separating peptides from complex mixtures based on their hydrophobicity.

In the synthesis of various peptides, crude products are often purified by preparative RP-HPLC. For instance, after the synthesis of Fmoc-L-hLys(Alloc)-OH, the crude product was purified by RP-HPLC to yield the final product as a white powder. db-thueringen.de Similarly, in the preparation of semaglutide, the crude peptide obtained after cleavage from the resin was purified using RP-HPLC. google.com

The conditions for RP-HPLC can be tailored to the specific peptide being analyzed. A common setup involves a C4 or C18 column with a linear gradient of acetonitrile in water, both containing 0.1% TFA. rsc.org The flow rates can be adjusted depending on whether the separation is analytical, semi-preparative, or preparative. rsc.org

Typical RP-HPLC Systems for Peptide Analysis and Purification | System Type | Column | Flow Rate | | :--- | :--- | :--- | | Analytical | X-Bridge C4 (300 Å, 3.5 µm, 4.6 ×150 mm) or C18 (3.5 µm, 130 Å, 4.6 x 150 mm) | 1 mL/min | | Semi-preparative | X-Bridge C4 or C18 | 3.34 mL/min | | Preparative | XBridge C4 (5µM, 19 x 250mm) | 10 mL/min | | Reference | rsc.org |

Auxiliary Analytical Methods for Reaction Monitoring

Beyond HPLC, other analytical methods are employed to monitor reactions involving this compound and its derivatives. These methods provide real-time or near-real-time information on the progress of a reaction, such as the completion of a coupling or deprotection step.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is frequently used to monitor reactions in peptide synthesis. doi.orgdb-thueringen.de For example, in a study developing a new protocol for the removal of the Alloc group, reactions were monitored by an Agilent 1260 Infinity II LC/MS equipped with an Evaporative Light Scattering Detector (ELSD) module. doi.org The conversion of the reaction was determined by integrating the peak areas in the ELSD trace. doi.org

Thin-Layer Chromatography (TLC) is another method used for monitoring reactions, offering a quick and simple way to assess the progress of a reaction. royalsocietypublishing.org For instance, the reaction to produce an N-hydroxysuccinimide ester was monitored by TLC using an ethyl acetate/hexane solvent system. royalsocietypublishing.org

In solid-phase peptide synthesis (SPPS), the removal of certain protecting groups can be monitored spectrophotometrically. For example, the removal of the Dde or ivDde group, which are alternative orthogonal protecting groups to Alloc, can be followed by monitoring the absorbance of the cleavage product at 290 nm. sigmaaldrich.comsigmaaldrich-jp.com While not directly applicable to the Alloc group itself, this illustrates the use of spectrophotometry for real-time monitoring of deprotection steps in SPPS.

LC-MS Conditions for Reaction Monitoring

Parameter Value
Instrument Agilent 1260 Infinity II LCMS with ELSD module
Column Phenomenex Luna C18 (2.5 µm, 100 Å, 3 × 50 mm)
Mobile Phase A H₂O with 0.05% trifluoroacetic acid
Mobile Phase B Acetonitrile with 0.0375% trifluoroacetic acid
Gradient 5-95% B over 5 min, with a 2.5 min hold at 95% B
Flow Rate 0.6 mL/min
Reference doi.org

Future Directions and Emerging Research Avenues

Greener and More Efficient Alloc Deprotection Reagents and Conditions

The standard method for alloc deprotection involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a scavenger. iris-biotech.de While effective, the use of palladium, a heavy metal, presents environmental and cost concerns. Future research is increasingly focused on developing greener and more efficient deprotection protocols.

Key research directions include:

Catalyst Optimization: Minimizing the amount of palladium catalyst required without compromising reaction efficiency is a primary goal. nih.gov Research into more active palladium catalysts or alternative, less toxic metal catalysts is ongoing.

Alternative Scavengers: Phenylsilane (B129415) is a commonly used scavenger in alloc deprotection. nih.govuci.edu Investigating biodegradable or more environmentally benign scavengers is a crucial area of development.

Novel Deprotection Chemistries: Exploring entirely new, metal-free deprotection strategies for the alloc group represents a significant long-term objective. Recent studies have shown that carbamate-protected amines, including alloc, can be deprotected using nucleophilic reagents like 2-mercaptoethanol (B42355) under specific conditions, offering a potential alternative to palladium-based methods. organic-chemistry.org

A comparative look at deprotection conditions highlights the ongoing evolution in this area:

Catalyst/ReagentScavenger/ConditionsKey Features
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]Phenylsilane in Dichloromethane (DCM)Standard, reliable method for on-resin deprotection. nih.govuci.edukohan.com.tw
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]Morpholine (B109124) in Dichloromethane (DCM)Alternative scavenger system. researchgate.net
Palladium(II) acetate/CharcoalHydrogen gas (in situ generation)A method for hydrogenation that can be used for deprotection of benzyl (B1604629) and allyl groups. organic-chemistry.org
2-MercaptoethanolPotassium phosphate (B84403) in N,N-dimethylacetamide (DMA)A nucleophilic deprotection method that avoids heavy metals. organic-chemistry.org

Expanding the Synthetic Scope of Alloc in the Preparation of Ultra-Complex Macrocycles and Peptidomimetics

The orthogonality of the alloc group, being stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc and many side-chain protecting group cleavages, makes H-Lys(aloc)-OH an invaluable tool for synthesizing complex molecular structures. sigmaaldrich.com

Macrocyclization: The ability to selectively deprotect the lysine (B10760008) side chain on-resin allows for the formation of lactam bridges with other side chains, such as glutamic acid protected with an allyl ester. nih.gov This strategy is fundamental in creating constrained peptides and macrocycles with defined conformations, which are of great interest as potential therapeutics. rsc.org For instance, the synthesis of bicyclic peptides has been achieved using Alloc-protected lysine in combination with an allyl-protected glutamate (B1630785) to form the first ring. rsc.org

Peptidomimetics: this compound is also instrumental in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. The selective deprotection of the alloc group provides a handle for introducing non-peptidic structural elements onto the lysine side chain. nih.gov This has been demonstrated in the solid-phase synthesis of 2-oxopiperazine-containing peptoids. nih.gov Furthermore, recent advances have shown the utility of Alloc-protected lysine in photo-initiated thiol-ene reactions for peptide cyclization, further expanding the toolbox for creating diverse peptidomimetic structures. rsc.org

Integration of H-Lys(Alloc)-OH in Advanced Automated Chemical Synthesis Platforms

The demand for rapid synthesis of complex peptides has driven the development of sophisticated automated peptide synthesizers. This compound is fully compatible with these platforms, enabling the automated synthesis of peptides requiring orthogonal side-chain manipulation. kohan.com.twbeilstein-journals.org

Automated synthesizers can be programmed to perform the selective deprotection of the alloc group on the solid support, followed by on-resin modifications such as branching or cyclization. kohan.com.twcem.com This has been successfully demonstrated in the synthesis of branched variants of the HIV-1 antibody epitope gp41, where Lys(Alloc) was incorporated and subsequently deprotected and coupled with another amino acid entirely within an automated microwave peptide synthesizer. kohan.com.tw The integration of such orthogonal chemistries into automated workflows significantly accelerates the production of complex peptides for research and therapeutic development. nih.gov

Applications in High-Throughput Screening Library Generation for Drug Discovery Scaffolds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, requiring large libraries of diverse chemical compounds. This compound plays a crucial role in the generation of "one-bead-one-compound" (OBOC) libraries. ucdavis.edu In this approach, the alloc group serves as an orthogonal protecting group, allowing for the introduction of diversity at the lysine side chain after the main peptide or scaffold has been assembled. ucdavis.eduresearchgate.net

This strategy enables the creation of vast libraries of compounds where a common core structure is decorated with a multitude of different functional groups, increasing the probability of identifying a "hit" against a biological target. ucdavis.edu The use of lysine as a scaffold, with its derivatizable side chain, is a well-established concept in medicinal chemistry for creating multi-target directed ligands. nih.govmdpi.com The compatibility of this compound with solid-phase synthesis makes it an ideal building block for generating these libraries for HTS campaigns. nih.gov

Potential in the Design of Chemoproteomic Probes and Activity-Based Profiling Agents Utilizing Lysine Derivatization

Chemoproteomics and activity-based protein profiling (ABPP) are powerful techniques used to study protein function and identify drug targets directly in complex biological systems. uark.eduresearchgate.netyoutube.com These methods often rely on chemical probes that covalently react with specific amino acid residues in proteins. nih.gov

The selective deprotection of the alloc group on a lysine residue within a peptide or small molecule allows for the site-specific attachment of reactive groups or reporter tags. This makes this compound a valuable precursor for creating sophisticated chemoproteomic probes. For example, a peptide designed to bind to a specific protein could be synthesized with this compound. After deprotection, an electrophilic "warhead" could be attached to the lysine side chain, converting the peptide into a targeted covalent inhibitor or an activity-based probe. ucsf.edunih.gov

Furthermore, the development of lysine-centric probes is an active area of research, aiming to map the reactivity of lysine residues across the proteome. embopress.orgnomuraresearchgroup.com The versatility of this compound in allowing for the introduction of various functionalities on the lysine side chain could contribute to the design of novel probes for ABPP and for studying post-translational modifications involving lysine. nih.gov The azide-functionalized analogue, Fmoc-Lys(N3)-OH, which is also compatible with automated synthesis, further expands the possibilities for creating probes via "click chemistry". chempep.com

Q & A

Q. What is the role of the Alloc (allyloxycarbonyl) protecting group in H-Lys(aloc)-OH during peptide synthesis?

The Alloc group protects the ε-amino side chain of lysine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during coupling steps. Its orthogonal deprotection (e.g., using Pd(PPh₃)₄ and phenylsilane) allows selective removal without affecting other acid-labile protecting groups like Boc or Fmoc. This strategy is critical for synthesizing branched or post-translationally modified peptides .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Key methods include:

  • HPLC : To assess purity and monitor deprotection efficiency.
  • Mass spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).
  • NMR spectroscopy : To verify regioselectivity of the Alloc group (¹H and ¹³C NMR for backbone/side-chain signals).
  • FT-IR : To track carbonyl stretching vibrations of the Alloc group (~1740 cm⁻¹).
    Always cross-validate results with orthogonal techniques to minimize analytical bias .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in SPPS?

Coupling efficiency depends on:

  • Activation reagents : Use HOBt/DIC or Oxyma Pure/DIC for reduced racemization.
  • Solvent choice : DMF or NMP for optimal solubility.
  • Temperature : Elevated temperatures (40–50°C) improve coupling kinetics for sterically hindered residues.
  • Double coupling protocols : Essential for sequences prone to aggregation.
    Monitor by Kaiser or chloranil tests to ensure complete coupling before deprotection .

Q. What strategies mitigate side reactions during Alloc deprotection in complex peptide sequences?

Common challenges include incomplete deprotection or aspartimide formation. Mitigation approaches:

  • Pd⁰-mediated deprotection : Use Pd(PPh₃)₄ with scavengers (e.g., phenylsilane) to avoid side-chain oxidation.
  • Low-temperature protocols : Reduce β-elimination risks in Thr/Ser-rich regions.
  • Post-deprotection capping : Acetylation or succinoylation to block reactive intermediates.
    Validate via LC-MS after each step to detect and correct anomalies early .

Q. How should researchers address contradictions in reported yields or purity of this compound-containing peptides?

Discrepancies often arise from:

  • Deprotection conditions : Variations in Pd catalyst purity or reaction time.
  • Coupling agents : Suboptimal activation leading to truncated sequences.
  • Analytical thresholds : Sensitivity differences between HPLC detectors.
    Solution : Reproduce experiments using standardized protocols (e.g., SPPS guidelines from Beilstein Journal of Organic Chemistry) and report detailed metadata (e.g., resin type, reagent batches) .

Q. What are the stability considerations for this compound under varying pH and solvent conditions?

  • Acidic conditions : Alloc groups are stable below pH 3 but may hydrolyze in strong acids (TFA >95%).
  • Basic conditions : Avoid prolonged exposure to piperidine/DMF, which can induce racemization.
  • Solvent compatibility : Stable in DMF, DCM, and NMP; avoid DMSO due to potential thiol-mediated cleavage.
    Conduct accelerated stability studies (e.g., 24-hour exposure to varying pH/solvents) to define safe handling windows .

Methodological and Data Analysis Guidance

Q. How to design a study comparing Alloc with other lysine-protecting groups (e.g., Boc, Fmoc)?

Parameter AllocBocFmoc
Deprotection Pd-mediatedTFAPiperidine
Orthogonality High (acid-stable)ModerateLow (base-sensitive)
Cost HighLowModerate
Application Multi-step SPPSLinear peptidesRoutine SPPS
Include metrics like coupling efficiency, racemization rates, and scalability in the analysis .

Q. How to troubleshoot low yields in this compound-based peptide conjugates?

Issue Possible Cause Solution
Truncated sequencesIncomplete couplingOptimize activation reagents
Side-chain cleavageHarsh deprotection conditionsReduce Pd catalyst concentration
AggregationHydrophobic regionsIncorporate solubilizing tags

Validate each step with LC-MS and adjust protocols iteratively .

Advanced Experimental Design

Q. How to incorporate this compound into the synthesis of post-translationally modified (PTM) peptides?

Example workflow for acetylated lysine analogs:

SPPS : Introduce this compound at target positions.

Selective deprotection : Remove Alloc with Pd(PPh₃)₄.

PTM introduction : Acetylate ε-amino group using acetic anhydride/DIPEA.

Global deprotection : Cleave peptide from resin with TFA.
Use orthogonal protection (e.g., Fmoc for α-amino) to prevent cross-reactivity .

Q. What computational tools aid in predicting this compound reactivity in novel peptide scaffolds?

  • Molecular dynamics (MD) : Simulate steric effects in branched peptides.
  • DFT calculations : Model Pd-mediated deprotection energetics.
  • Machine learning : Predict coupling efficiency based on sequence features (e.g., using PeptideBuilder libraries).
    Cross-reference computational predictions with empirical LC-MS/MS fragmentation data .

Critical Analysis of Literature

Q. How to reconcile conflicting reports on Alloc stability in reducing environments?

Discrepancies may stem from:

  • Reductant choice : Pd(PPh₃)₄ vs. PdCl₂, which alter reaction kinetics.
  • Solvent polarity : THF vs. DCM affecting Pd catalyst activity.
    Recommend systematic replication studies under controlled conditions, reporting full spectroscopic datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Lys(aloc)-OH
Reactant of Route 2
Reactant of Route 2
H-Lys(aloc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.